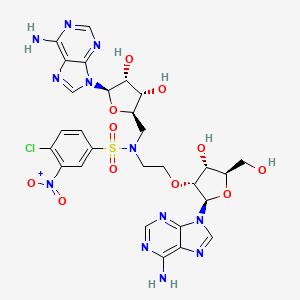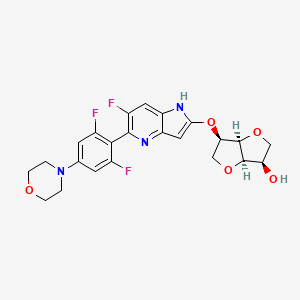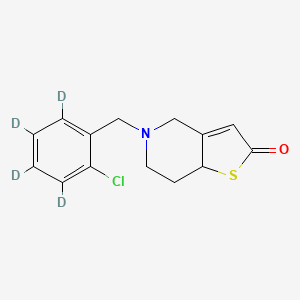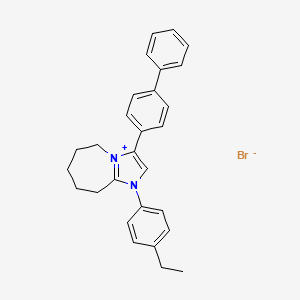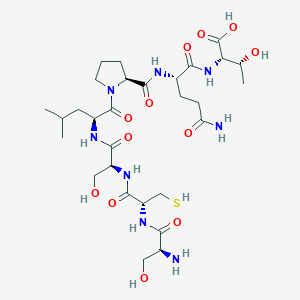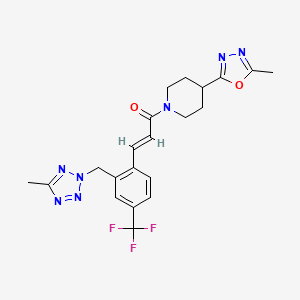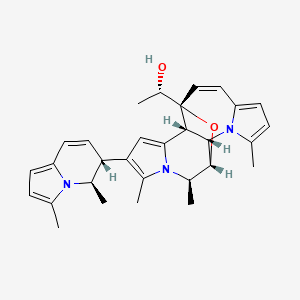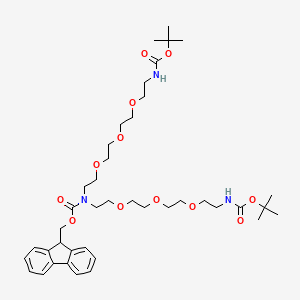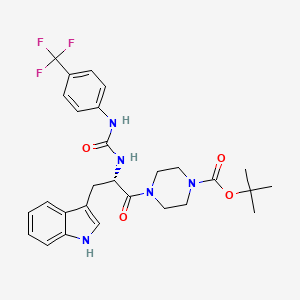
GRPR antagonist-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
GRPR antagonist-2 is a potent gastrin-releasing peptide receptor antagonist. Gastrin-releasing peptide receptors are a type of G-protein coupled receptor that binds to gastrin-releasing peptide. These receptors are highly expressed in various cancers, including prostate, breast, lung, and gastrointestinal cancers. This compound has shown significant anticancer activity by inhibiting the proliferation of cancer cells .
Méthodes De Préparation
The preparation of GRPR antagonist-2 involves several synthetic routes and reaction conditions. One common method includes the use of gluconic acid sodium salt, ethylenediaminetetraacetic acid, and stannous chloride in a one-pot single-step radiolabeling process with technetium-99m . This method ensures high radiochemical yields and high molar activities. Industrial production methods may involve similar processes but on a larger scale, ensuring sterility and labeling efficacy for clinical applications .
Analyse Des Réactions Chimiques
GRPR antagonist-2 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include gluconic acid, ethylenediaminetetraacetic acid, and stannous chloride . The major products formed from these reactions are radiolabeled compounds that bind specifically to gastrin-releasing peptide receptors, allowing for targeted imaging and therapy .
Applications De Recherche Scientifique
GRPR antagonist-2 has a wide range of scientific research applications. In chemistry, it is used for the synthesis of radiolabeled compounds for imaging and therapy. In biology, it helps in studying the role of gastrin-releasing peptide receptors in various physiological processes. In medicine, this compound is used for the diagnosis and treatment of cancers, particularly prostate cancer . It is also used in industry for the development of new diagnostic and therapeutic agents .
Mécanisme D'action
GRPR antagonist-2 exerts its effects by binding to gastrin-releasing peptide receptors, thereby inhibiting the signaling pathways activated by these receptors. The primary signaling cascade involves the activation of phospholipase C, resulting in intracellular calcium changes, the production of diacylglycerol, and the activation of protein kinase C . These effects are achieved through coupling with heterotrimeric G proteins of the Gq/11 and G12/13 families . By inhibiting these pathways, this compound effectively reduces cancer cell proliferation and induces apoptosis .
Comparaison Avec Des Composés Similaires
GRPR antagonist-2 can be compared with other similar compounds such as RM2 and AMTG. These compounds also target gastrin-releasing peptide receptors and have shown high affinity and specificity . this compound stands out due to its improved metabolic stability and higher in vivo stability . Other similar compounds include Lu-RM2, Lu-Hse7-RM2, Lu-Cit7-RM2, and Lu-Bta8-RM2, which have varying degrees of GRPR affinity and stability .
Propriétés
Formule moléculaire |
C28H32F3N5O4 |
|---|---|
Poids moléculaire |
559.6 g/mol |
Nom IUPAC |
tert-butyl 4-[(2S)-3-(1H-indol-3-yl)-2-[[4-(trifluoromethyl)phenyl]carbamoylamino]propanoyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C28H32F3N5O4/c1-27(2,3)40-26(39)36-14-12-35(13-15-36)24(37)23(16-18-17-32-22-7-5-4-6-21(18)22)34-25(38)33-20-10-8-19(9-11-20)28(29,30)31/h4-11,17,23,32H,12-16H2,1-3H3,(H2,33,34,38)/t23-/m0/s1 |
Clé InChI |
WTVXQEPXYFGAJP-QHCPKHFHSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)NC4=CC=C(C=C4)C(F)(F)F |
SMILES canonique |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)NC4=CC=C(C=C4)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



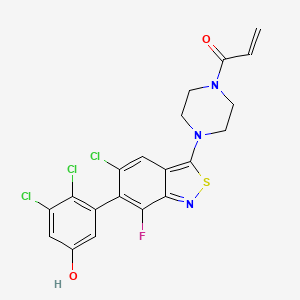
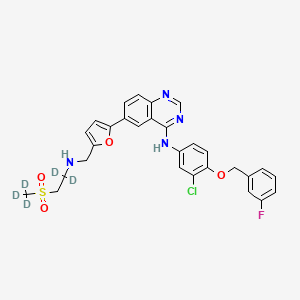
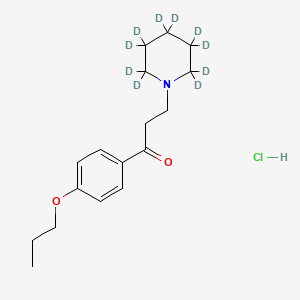
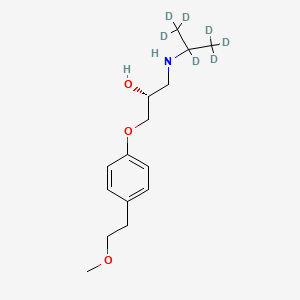
![N-[3-fluoro-4-[6-methoxy-7-(3-morpholin-4-ylpropoxy)quinolin-4-yl]oxyphenyl]-5-methyl-4-oxo-1-phenylpyridazine-3-carboxamide](/img/structure/B12418357.png)
